molecular formula C12H8ClN3 B11877081 4-Chloro-6-methyl-2-phenylpyrimidine-5-carbonitrile CAS No. 914074-37-6

4-Chloro-6-methyl-2-phenylpyrimidine-5-carbonitrile

Cat. No.: B11877081
CAS No.: 914074-37-6
M. Wt: 229.66 g/mol
InChI Key: YBEJLHAOCDKZIF-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-phenylpyrimidine-5-carbonitrile is a heterocyclic aromatic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, a phenyl group at the 2nd position, and a nitrile group at the 5th position on the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-2-phenylpyrimidine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-methyl-2-phenylpyrimidine with a suitable nitrile source. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, helps in achieving the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-2-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine or an aldehyde under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed

    Substitution Reactions: Products include 4-amino-6-methyl-2-phenylpyrimidine-5-carbonitrile, 4-thio-6-methyl-2-phenylpyrimidine-5-carbonitrile, and 4-alkoxy-6-methyl-2-phenylpyrimidine-5-carbonitrile.

    Reduction Reactions: Products include 4-chloro-6-methyl-2-phenylpyrimidine-5-amine and 4-chloro-6-methyl-2-phenylpyrimidine-5-aldehyde.

    Oxidation Reactions: Products include 4-chloro-6-methyl-2-phenylpyrimidine-5-carboxylic acid and 4-chloro-6-methyl-2-phenylpyrimidine-5-aldehyde.

Scientific Research Applications

4-Chloro-6-methyl-2-phenylpyrimidine-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and the nature of the target. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-methyl-2-phenylpyrimidine: Lacks the nitrile group at the 5th position.

    4-Chloro-6-methyl-2-phenylpyrimidine-5-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

    4-Chloro-6-methyl-2-phenylpyrimidine-5-amine: Contains an amine group instead of a nitrile group.

Uniqueness

4-Chloro-6-methyl-2-phenylpyrimidine-5-carbonitrile is unique due to the presence of the nitrile group at the 5th position, which imparts distinct chemical reactivity and potential biological activity. This structural feature allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

914074-37-6

Molecular Formula

C12H8ClN3

Molecular Weight

229.66 g/mol

IUPAC Name

4-chloro-6-methyl-2-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C12H8ClN3/c1-8-10(7-14)11(13)16-12(15-8)9-5-3-2-4-6-9/h2-6H,1H3

InChI Key

YBEJLHAOCDKZIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)Cl)C#N

Origin of Product

United States

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